1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
1-Benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c21-14-8-12(6-7-15(14)22)24-19(28)16-17(27)13-9-23-26(18(13)25-20(16)29)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWIIZJFWVLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(=C(C(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Attachment of the chloro-fluorophenyl group: This can be accomplished through coupling reactions, such as Suzuki-Miyaura coupling, where a chloro-fluorophenyl boronic acid reacts with the pyrazolo[3,4-b]pyridine core in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazolo[3,4-b]pyridine core but differ in the nature and position of substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16ClF N4O3. It features a complex heterocyclic structure that contributes to its biological activity.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through the inhibition of specific kinases and other enzymes involved in cell signaling pathways. The following mechanisms have been identified for this compound:
- Inhibition of Cyclin-dependent Kinases (CDKs): Recent studies show that related pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values in the low micromolar range. This inhibition results in reduced cellular proliferation in various cancer cell lines such as HeLa and HCT116 .
- Targeting Polo-like Kinase 1 (Plk1): The compound may also act as an inhibitor of Plk1, a kinase that plays a crucial role in cell division and is often overexpressed in cancer cells. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related pyrazolo derivatives:
| Activity | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Inhibition of CDK2 | Cyclin-dependent Kinase 2 | 0.36 | HeLa |
| Inhibition of CDK9 | Cyclin-dependent Kinase 9 | 1.8 | HCT116 |
| Inhibition of Plk1 | Polo-like Kinase 1 | Not specified | Various cancer cell lines |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of pyrazolo derivatives showed that the compound exhibited significant antiproliferative effects against multiple human tumor cell lines. The study highlighted its potential as a therapeutic agent for targeting cancers with high Plk1 expression .
Case Study 2: Selectivity Profile
Another research effort focused on modifying the chemical structure to enhance selectivity against CDK2 over CDK9. The results indicated that specific substitutions could improve selectivity by over 265-fold for CDK2, suggesting a promising avenue for developing targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?
Methodological Answer: The synthesis involves multi-step protocols, including cyclization, Boc protection, and palladium-catalyzed coupling. For example:
- Step 1: Reacting pyrazolo[3,4-b]pyridine precursors with anhydrous hydrazine at 110°C for 16 hours to form the core structure .
- Step 2: Boc protection using Boc₂O in DMF with DMAP and Et₃N (88% yield) .
- Step 3: Coupling the intermediate with 3-chloro-4-fluoroaniline via Pd₂(dba)₃/XPhos catalysis under N₂ at 100°C for 12 hours (70% yield) .
Purification via reverse-phase HPLC ensures >95% purity.
Q. How can structural characterization of this compound be validated?
Methodological Answer: Use a combination of:
- NMR spectroscopy: Confirm substitution patterns (e.g., benzyl group at δ 4.8–5.2 ppm for CH₂) and hydroxy proton resonance .
- X-ray crystallography: Resolve bond lengths (e.g., pyrazole-pyridine fusion angles ~120°) and hydrogen-bonding networks .
- High-resolution mass spectrometry (HRMS): Match calculated and observed m/z values (e.g., [M+H]⁺ expected within 1 ppm error) .
Q. What solubility and stability profiles are critical for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (≥10 mM stock) and aqueous buffers (PBS at pH 7.4). Use sonication or co-solvents (e.g., 0.1% Tween-80) for colloidal dispersions .
- Stability: Monitor degradation via HPLC at 25°C/60% RH over 72 hours. Hydrolytic instability at the amide bond may require storage at -20°C under N₂ .
Q. Which analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC-UV/Vis: Use C18 columns with acetonitrile/water gradients (retention time consistency ±0.1 min) .
- TLC: Rf comparison against synthetic intermediates (e.g., silica gel, ethyl acetate/hexane 3:7) .
- Elemental analysis: Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .
Advanced Research Questions
Q. How does substituent variation (e.g., benzyl vs. fluorophenyl) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing benzyl with cyclopropyl or 4-fluorophenyl) and test kinase inhibition (IC₅₀) in MET-amplified cell lines .
- Fluorine effects: Compare logP values (e.g., 3-chloro-4-fluorophenyl increases lipophilicity by ~0.5 units vs. unsubstituted phenyl) using shake-flask assays .
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
Q. How can contradictions in enzyme inhibition data be resolved?
Methodological Answer:
Q. What in vitro ADME properties are critical for lead optimization?
Methodological Answer:
Q. How are reaction conditions optimized for scaled-up synthesis?
Methodological Answer:
- Catalyst screening: Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in Suzuki-Miyaura coupling (yield improvement from 70% to 85%) .
- Solvent selection: Replace DMF with THF to reduce side reactions (e.g., Boc deprotection) during amidation .
Q. What strategies mitigate metabolic instability of the hydroxy group?
Methodological Answer:
- Prodrug design: Synthesize phosphate esters (e.g., replace -OH with -OPO₃H₂) to enhance plasma stability .
- Isotope labeling: Use deuterium at the hydroxy position (C-D bond) to slow CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
